molecular formula C18H16N2O3 B2425703 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956437-88-0

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2425703
CAS No.: 956437-88-0
M. Wt: 308.337
InChI Key: XZLBIHCIEFGLHC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a benzyl group at the first position, a methoxyphenyl group at the third position, and a carboxylic acid group at the fourth position

Preparation Methods

The synthesis of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, yielding the desired pyrazole derivatives in high yields (78-92%) under mild reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to a variety of substituted derivatives. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives, which are valuable in organic synthesis and material science.

    Biology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be explored for similar activities.

    Medicine: Due to its potential biological activities, it can be investigated for drug development, particularly in designing new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, some pyrazole derivatives act as inhibitors of enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Biological Activity

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This detailed article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Formula: C₁₈H₁₆N₂O₃
Molecular Weight: 308.34 g/mol
CAS Number: 956354-20-4
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzyl and methoxy-substituted phenyl hydrazines with carboxylic acids under controlled conditions. The reaction yields a pyrazole derivative that can be further purified through recrystallization or chromatography.

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit a range of biological activities, including:

  • Anticancer Activity: Several studies have demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: Pyrazole compounds have shown potential in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Antimicrobial Properties: Some derivatives have exhibited activity against bacterial strains, suggesting potential for therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes key findings related to its cytotoxic effects on different cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis via caspase activation
PANC-1 (Pancreatic)10.0Inhibition of cell migration and invasion
HepG2 (Liver)7.5Disruption of cell cycle progression

Case Study: MDA-MB-231 Cells

In a study examining the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells, it was found that treatment with this compound resulted in significant inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells, with enhanced caspase-3 activity observed at concentrations as low as 5 µM. This suggests a potent mechanism through which this compound can induce programmed cell death in aggressive breast cancer cells .

Anti-inflammatory Activity

Recent advancements have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
  • Inhibition of Migration: Disruption of signaling pathways involved in cell adhesion and migration, crucial for metastasis.

Properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-7-14(8-10-15)17-16(18(21)22)12-20(19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLBIHCIEFGLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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